molecular formula C11H21ClN2O4S B13501110 tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate

tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate

Cat. No.: B13501110
M. Wt: 312.81 g/mol
InChI Key: WDFPRICCHMSLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate is a synthetic intermediate featuring a piperidine core substituted with a chlorosulfonyl group at position 1, a methylene-linked tert-butyl carbamate at position 3, and a methyl group. This compound is pivotal in medicinal chemistry as a building block for drug candidates, particularly in targeting protease-activated receptors (PARs) or kinase inhibitors due to its reactive chlorosulfonyl moiety, which facilitates further derivatization .

Properties

Molecular Formula

C11H21ClN2O4S

Molecular Weight

312.81 g/mol

IUPAC Name

tert-butyl N-[(1-chlorosulfonylpiperidin-3-yl)methyl]carbamate

InChI

InChI=1S/C11H21ClN2O4S/c1-11(2,3)18-10(15)13-7-9-5-4-6-14(8-9)19(12,16)17/h9H,4-8H2,1-3H3,(H,13,15)

InChI Key

WDFPRICCHMSLAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Key Step: Introduction of the chlorosulfonyl group onto the piperidine ring, specifically at the 1-position of the piperidin-3-yl moiety.

  • Methodology:
    The chlorosulfonyl group (–SO₂Cl) is typically introduced via sulfonylation of the piperidine ring using chlorosulfonic acid or chlorosulfonyl derivatives.
    • Reaction Conditions:
      • Use of chlorosulfonic acid as the sulfonylating agent.
      • Reaction carried out at low temperature (0–5°C) to control exothermicity and selectivity.
      • Solvent: Dichloromethane or chloroform often employed to facilitate the reaction.
    • Reaction Pathway:
      • The piperidine nitrogen or the 3-position can be selectively sulfonylated depending on the reaction conditions and protecting groups.
      • For selective 1-position sulfonylation, prior protection of other reactive sites may be necessary.

Reference:
Patent EP2471775B1 describes the manufacturing of piperidine-3-ylcarbamate derivatives, including sulfonylation steps, emphasizing the importance of controlled sulfonylation for subsequent functionalization.

Formation of the Carbamate Linkage

Key Step: Coupling of the chlorosulfonyl-functionalized piperidine with a suitable carbamate precursor.

  • Reagents:

    • tert-Butyl carbamate (BocNH₂): A common carbamate protecting group source.
    • Base: Triethylamine or similar organic bases to facilitate nucleophilic attack.
    • Solvent: Anhydrous solvents like dichloromethane, tetrahydrofuran (THF), or acetonitrile.
  • Reaction Conditions:

    • The chlorosulfonyl group is reactive towards nucleophiles; thus, the carbamate amino group (from BocNH₂) can attack the sulfonyl chloride, forming a sulfonamide linkage.
    • The reaction is typically performed at low temperatures (0–25°C) to prevent side reactions.
  • Reaction Pathway:

    • Nucleophilic attack of the carbamate amino group on the sulfonyl chloride, forming a sulfonamide intermediate.
    • Subsequent workup involves quenching excess reagents, extraction, and purification.

Reference:
Patent CN105461690A details a similar approach for sulfonylation and carbamate formation, emphasizing reaction conditions for high purity and yield.

Final Assembly: Coupling of the Carbamate-Functionalized Piperidine with the Chlorosulfonyl Group

Method:

  • The chlorosulfonyl group on the piperidine derivative reacts with the carbamate nitrogen, forming the desired N-alkyl carbamate linkage.
  • This step may involve activation of the chlorosulfonyl group or the use of coupling agents to enhance reactivity.

Reaction Conditions:

  • Use of dry, inert atmosphere (nitrogen or argon).
  • Temperature control (often 0–25°C).
  • Solvent: Dichloromethane or THF.

Outcome:

  • Formation of the target compound, tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate , with high purity achievable through recrystallization or chromatography.

Reference:
While specific synthesis protocols are scarce, patent EP2471775B1 and related patents provide detailed insights into sulfonylation and carbamate coupling strategies for similar compounds.

Purification and Characterization

  • Purification:

    • Recrystallization from suitable solvents such as ethyl acetate or hexanes.
    • Chromatography (flash or preparative HPLC) for high purity requirements.
  • Characterization:

    • Confirmed via NMR (¹H, ¹³C), IR spectroscopy (characteristic sulfonyl and carbamate peaks), and mass spectrometry.

Summary Table of Preparation Methods

Step Reagents Conditions Purpose References
1. Sulfonylation of piperidine Chlorosulfonic acid 0–5°C, dichloromethane Introduction of chlorosulfonyl group ,
2. Carbamate formation tert-Butyl carbamate, base 0–25°C, dichloromethane Coupling to form carbamate linkage ,
3. Coupling of sulfonyl and carbamate Activated chlorosulfonyl piperidine 0–25°C, inert atmosphere Final compound assembly ,
4. Purification Recrystallization or chromatography Ambient Purity enhancement Standard protocols

Chemical Reactions Analysis

tert-Butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

tert-Butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Carbamates

tert-Butyl (Piperidin-3-ylmethyl)carbamate (142) and tert-Butyl (Piperidin-4-ylmethyl)carbamate (143)
  • Structural Differences : Compound 142 has the carbamate at the 3-position of piperidine, whereas 143 is substituted at the 4-position.
  • Synthesis : Both are synthesized via hydrogenation and alkylation, but 142 achieves an 87% yield compared to 143’s 40%, indicating steric or electronic challenges at the 4-position .
  • Applications : These are precursors for N-alkylated derivatives used in central nervous system (CNS) drug discovery .
tert-Butyl N-[(3R,5S)-5-Methylpiperidin-3-yl]carbamate
  • Structure : Features a methyl group at position 5 and stereochemical specificity (3R,5S).
  • Molecular Weight : 292.38 g/mol (CAS: 1523530-57-5).
  • Relevance : Used in chiral synthesis for kinase inhibitors, leveraging its stereochemistry for target selectivity .

Chlorosulfonyl-Containing Analogs

tert-Butyl N-[1-(Chlorosulfonyl)-3-methylbutan-2-yl]carbamate
  • Structure: Chlorosulfonyl group on a branched aliphatic chain (C10H20ClNO4S).
  • Molecular Weight : 293.79 g/mol (CAS: 1956335-01-5).

Heterocyclic-Substituted Derivatives

tert-Butyl N-{1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate
  • Structure : Pyridazine ring with a 2-chlorophenyl substituent (C20H25ClN4O2).
  • Molecular Weight : 340.80 g/mol (CAS: 2377035-10-2).
  • Application : The pyridazine moiety enhances π-π stacking in receptor binding, making it suitable for anticancer agents .
tert-Butyl N-{1-[(5-Chloropyrazin-2-yl)methyl]piperidin-3-yl}carbamate
  • Structure : Chloropyrazine substituent (C15H23ClN4O2).
  • Molecular Weight : 326.83 g/mol.
  • Reactivity : The electron-deficient pyrazine ring may improve electrophilic substitution efficiency in cross-coupling reactions .

Pharmacologically Active Analogs

3-Chloro-4-fluoro-N-{[1-(methylamino)cyclohex-1-yl]methyl}benzamide
  • Structure : Benzamide with chloro-fluoro substitution (Yield: 41%).
  • Pharmacology : Moderate affinity for opioid receptors, as evidenced by brain imaging studies .
  • Comparison : The tert-butyl carbamate in the parent compound offers better metabolic stability than the benzamide group .

Comparative Data Tables

Table 2: Pharmacokinetic and Physicochemical Properties

Compound Name LogP PSA (Ų) Applications Reference
tert-Butyl N-{[1-(Chlorosulfonyl)piperidin-3-yl]methyl}carbamate 2.1 85.6 Protease inhibitors, building blocks
tert-Butyl N-[(3S)-1-(3-Aminopyridin-4-yl)piperidin-3-yl]carbamate 3.19 80.48 Kinase inhibitors
tert-Butyl N-{1-[(5-Chloropyrazin-2-yl)methyl]piperidin-3-yl}carbamate 2.8 78.9 Electrophilic coupling reactions

Key Findings and Implications

  • Synthetic Efficiency : Piperidine-3-substituted derivatives (e.g., compound 142) exhibit higher yields (87%) than 4-substituted analogs (40%), highlighting positional effects on reactivity .
  • Pharmacological Relevance : Chlorosulfonyl and pyridazine substituents enhance target engagement in receptor-binding assays, whereas benzamide derivatives show moderate opioid activity .
  • Metabolic Stability : The tert-butyl carbamate group confers superior stability compared to unprotected amines or benzamides, critical for oral bioavailability .

Biological Activity

Tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate (CAS No. 172478-01-2) is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and relevant research findings.

  • Molecular Formula : C₁₁H₂₂N₂O₂SCl
  • Molecular Weight : 270.83 g/mol
  • CAS Number : 172478-01-2
  • Purity : Typically above 95%

The biological activity of this compound is primarily attributed to its ability to interact with bacterial cell membranes and disrupt their integrity. This mechanism is similar to other compounds that exhibit antibacterial properties by causing depolarization of the membrane potential, leading to cell death.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial activity against various strains of bacteria, particularly Gram-positive pathogens.

Efficacy Against Drug-resistant Strains

Research indicates that derivatives of this compound show potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) for these strains range from 0.78 to 3.125 μg/mL, comparable to traditional antibiotics like vancomycin and linezolid .

Table 1: Biological Activity Overview

Pathogen Activity MIC (μg/mL) Notes
Staphylococcus aureus (MRSA)Strong bactericidal0.78 - 3.125Effective against biofilm-forming strains
Enterococcus faecium (VREfm)Strong bactericidal0.78 - 3.125Selective for Gram-positive bacteria
Staphylococcus epidermidisModerate activityNot specifiedIncludes linezolid-resistant strains
Escherichia coliNo activityN/AIneffective against Gram-negative bacteria

Case Studies

  • Case Study on MRSA :
    A study conducted on the efficacy of this compound against MRSA demonstrated a significant reduction in bacterial load in vitro, suggesting its potential as a novel therapeutic agent in treating resistant infections.
  • Biofilm Formation :
    Another research highlighted the compound's ability to disrupt biofilm formation in Staphylococcus species, which is critical in chronic infections where biofilms protect bacteria from conventional antibiotics.

Safety and Toxicology

While the compound shows promising antibacterial properties, safety profiles must be considered. Preliminary toxicity assessments indicate low hemolytic activity toward mammalian cells, suggesting a favorable selectivity index for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine ring. A common approach includes:

Carbamate Protection : React piperidin-3-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) using a base like triethylamine (TEA) to form the tert-butyl carbamate intermediate .

Sulfonylation : Treat the Boc-protected intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions (0–20°C) in anhydrous DCM, using catalytic DMAP to activate the reaction. Excess base (e.g., TEA) neutralizes HCl byproducts .

  • Purification : Flash column chromatography (ethyl acetate/hexane gradients) or recrystallization is used to isolate the product. Confirm purity via HPLC or TLC .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify piperidine ring conformation, Boc group integrity, and sulfonyl chloride substitution. Look for characteristic tert-butyl signals at δ ~1.4 ppm (singlet) and sulfonyl chloride protons at δ ~3.5–4.0 ppm (piperidine CH₂) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₂₁ClN₂O₄S, expected m/z ~313.1) .
  • FT-IR : Peaks at ~1740 cm⁻¹ (C=O, carbamate) and ~1370 cm⁻¹ (S=O, sulfonyl chloride) .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer :

  • Stability : The sulfonyl chloride group is moisture-sensitive. Store under inert gas (Ar/N₂) at –20°C in sealed, desiccated vials. Avoid prolonged exposure to light or humidity to prevent hydrolysis to the sulfonic acid .
  • Incompatibilities : Reacts violently with strong bases (e.g., NaOH) or nucleophiles (e.g., amines). Use anhydrous solvents (e.g., DCM, THF) for reactions .

Q. What are common downstream reactions of this compound in medicinal chemistry?

  • Methodological Answer :

  • Nucleophilic Substitution : The chlorosulfonyl group reacts with amines (e.g., primary/secondary amines) to form sulfonamides, a key step in protease inhibitor development .
  • Cross-Coupling : Suzuki-Miyaura coupling of aryl boronic acids with the Boc-protected intermediate (post-sulfonylation) to diversify the piperidine scaffold .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

  • Methodological Answer :

  • Solvent Selection : Anhydrous DCM or THF minimizes side reactions. DMAP (5–10 mol%) enhances sulfonyl chloride activation .
  • Temperature Control : Maintain –10°C during sulfonylation to suppress over-sulfonation. Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
  • Workup : Quench with ice-cold water to precipitate unreacted reagents, followed by extraction with DCM and drying over MgSO₄ .

Q. What strategies address regioselectivity challenges in modifying the piperidine ring?

  • Methodological Answer :

  • Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to direct sulfonylation to the 1-position of piperidine .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density distribution, identifying the 1-position as more electrophilic due to adjacent carbamate electron withdrawal .

Q. How can computational tools predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like ABHD12 (a hydrolase linked to neurodegenerative diseases). The sulfonamide derivative shows high affinity for the enzyme’s catalytic triad .
  • MD Simulations : GROMACS simulations (10 ns) assess stability of the sulfonyl chloride group in aqueous vs. lipid bilayer environments .

Q. What analytical challenges arise in distinguishing stereoisomers of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to resolve enantiomers. Compare retention times with synthesized standards .
  • VCD Spectroscopy : Vibrational circular dichroism confirms absolute configuration by matching experimental spectra to computed models .

Q. How does the chlorosulfonyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Measurement : Shake-flask method (octanol/water) reveals increased lipophilicity (LogP ~1.8) compared to non-sulfonylated analogs (LogP ~0.5), enhancing blood-brain barrier permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat). LC-MS/MS analysis shows rapid hydrolysis of the sulfonyl chloride in plasma (t₁/₂ ~15 min), necessitating prodrug strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.